2-Methylpentane

Description

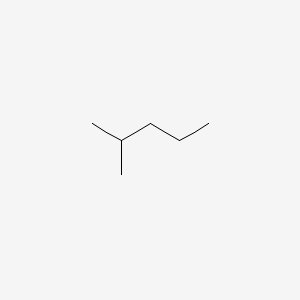

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFABGHUZZDYHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14, Array | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029143 | |

| Record name | 2-Methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66 | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.00 (Air = 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid, Liquid or oil | |

CAS No. |

107-83-5, 43133-95-5, 64742-49-0, 73513-42-5 | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphtha (petroleum), hydrotreated light | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C7, n-alkanes, isoalkanes, cyclics | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C6, isoalkanes, <5% n-hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanes, mixture | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 73513-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IB0U6MLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2-methylpentane physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylpentane

Abstract

This compound, also known as isohexane, is a branched-chain alkane that holds significant importance in both industrial and research settings. As a structural isomer of hexane, its unique physical and chemical characteristics, driven by its molecular structure, distinguish it from its linear counterpart. This guide provides a comprehensive overview of this compound, detailing its physical, thermodynamic, and spectroscopic properties. It further explores its chemical reactivity, common applications, and critical safety protocols, offering a technical resource for researchers, chemists, and drug development professionals.

Molecular Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C₆H₁₄.[1][2] Its structure consists of a five-carbon pentane chain with a methyl group bonded to the second carbon atom.[1] This branching is fundamental to its distinct properties compared to other hexane isomers.

-

IUPAC Name: this compound[3]

-

CAS Number: 107-83-5[3]

-

Molecular Formula: C₆H₁₄[1]

-

Molecular Weight: 86.178 g·mol⁻¹[1]

Caption: Molecular structure of this compound (Isohexane).

Physical and Thermodynamic Properties

The physical properties of this compound are characteristic of a volatile, non-polar liquid. It is a colorless liquid with a faint, gasoline-like odor.[2][4][5] Its branching lowers its boiling point compared to n-hexane due to reduced intermolecular van der Waals forces.

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][5] |

| Odor | Odorless to gasoline-like | [1][5][6] |

| Melting Point | -154 °C to -160 °C | [1][3][5] |

| Boiling Point | 60 to 62 °C | [1][5] |

| Density | 0.653 g/mL at 25 °C | [1][5][7] |

| Vapor Pressure | 213 mmHg (28.2 kPa) at 25 °C | [2] |

| Vapor Density | 3.0 (vs air) | [2][7] |

| Refractive Index | n20/D 1.371 | [5][7] |

| Solubility | Immiscible in water; Miscible with alcohol, ether, acetone, chloroform | [2][5] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Enthalpy of Vaporization | 29.93 kJ/mol | [3] |

| Molar Heat Capacity (Liquid) | 192.63 J/(mol·K) | [3] |

| Critical Temperature | 224.55 °C | [3] |

| Critical Pressure | 30.4 bar | [3] |

| Flash Point | < -29 °C | [2] |

| Autoignition Temperature | 264 °C | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is complex due to its asymmetry. It exhibits five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.[8] The integrated signal ratio is 6:1:2:2:3, which directly corresponds to the number of protons in each unique environment.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane. It is dominated by strong C-H stretching absorption bands between 2880 and 2940 cm⁻¹.[9] Additionally, C-H deformation (bending) vibrations appear in the 1365 to 1480 cm⁻¹ range.[9] The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region and is unique to the molecule's specific vibrational modes.[9] The absence of absorptions for other functional groups (like O-H or C=O) confirms its identity as a pure alkane.[9]

Mass Spectrometry

Under electron ionization (EI), this compound produces a molecular ion (M⁺) peak at an m/z ratio of 86.[10] The fragmentation pattern is key to its identification. The most abundant fragment, or base peak, typically appears at m/z = 43, corresponding to the stable isopropyl cation ([CH(CH₃)₂]⁺) or propyl cation ([CH₂CH₂CH₃]⁺) formed by C-C bond cleavage.[10] Other significant fragments can be observed at m/z = 57 and m/z = 71, resulting from the loss of ethyl and methyl radicals, respectively.[10]

Chemical Properties and Reactivity

As a saturated alkane, this compound is relatively unreactive under standard conditions. Its chemistry is dominated by free-radical reactions and combustion.

-

Combustion: Like all alkanes, this compound undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water.[5]

-

2 C₆H₁₄(l) + 19 O₂(g) → 12 CO₂(g) + 14 H₂O(g)

-

-

Reactivity Profile: The compound is generally stable but reacts violently with strong oxidizing agents, creating a fire and explosion hazard.[11] It is non-hydrolyzable as it lacks a suitable functional group.[5]

-

Halogenation: In the presence of UV light, this compound can undergo free-radical halogenation. This reaction is typically non-selective and results in a mixture of mono- and poly-halogenated isomers.

-

Reactions of Derivatives: While this compound itself is inert to nucleophiles, its halogenated derivatives are useful substrates. For example, 2-chloro-2-methylpentane reacts with a strong base like sodium methoxide to yield a mixture of substitution (Sₙ2) and elimination (E2) products, including 2-methoxy-2-methylpentane and various methylpentene isomers.[12][13]

Experimental Workflow and Protocols

General Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for analyzing or reacting with a liquid sample like this compound.

Caption: A generalized workflow for chemical synthesis and analysis.

Protocol: Determination of Boiling Point

This protocol describes a standard method for determining the boiling point of this compound, emphasizing the causality behind each step for accuracy and safety.

-

Safety First: Before starting, review the Safety Data Sheet (SDS). This compound is highly flammable. Ensure the work is performed in a well-ventilated fume hood, away from any ignition sources.[11] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

-

Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a condenser, and a collection flask. The choice of a closed system prevents the escape of flammable vapors.[11] Add a few boiling chips to the flask to ensure smooth boiling and prevent bumping, which can lead to inaccurate temperature readings.

-

Sample Addition: Place approximately 15-20 mL of this compound into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle. Direct flame heating is avoided due to the high flammability of the substance.[14]

-

Temperature Measurement: Place a thermometer so that the bulb is just below the level of the side arm leading to the condenser. This positioning ensures the measurement of the vapor temperature as it enters the condenser, which corresponds to the true boiling point at that atmospheric pressure.

-

Observation: Record the temperature at which a steady stream of distillate is collected and the temperature reading remains constant. This stable temperature is the boiling point.

-

Post-Experiment: Allow the apparatus to cool completely before disassembly to prevent ignition of residual hot vapors upon contact with air.

Safety, Handling, and Storage

-

Hazards: this compound is a highly flammable liquid and vapor (Category 2).[15] It causes skin irritation and may cause drowsiness or dizziness upon inhalation.[15][16] A significant hazard is that it may be fatal if swallowed and enters the airways due to a high risk of aspiration.[15] It is also toxic to aquatic life with long-lasting effects.[15]

-

Handling: All work should be conducted in a well-ventilated area or fume hood.[11] Keep the substance away from heat, sparks, open flames, and other ignition sources.[14] Use non-sparking tools and explosion-proof electrical equipment.[11][14] It is critical to ground and bond containers and receiving equipment to prevent the buildup of electrostatic charges.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[16] If vapors or aerosols are generated, respiratory protection may be required.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The storage area should be fireproof and separate from strong oxidants.[11]

Applications

Due to its volatility and solvent properties, this compound has several industrial and laboratory applications:

-

Solvent: It is used as a solvent for rubber, vegetable oil extraction, adhesives, and paints.[2][5][17]

-

Organic Synthesis: It serves as a raw material or intermediate in organic synthesis.[5][17]

-

Fuel Component: It occurs naturally in petroleum and is a component of gasoline.[2][5] Its Research Octane Number (RON) is 75.[1]

-

Analytical Chemistry: It is used as a solvent in chromatography and spectroscopy due to its low boiling point and good solvent properties for organic compounds.[18]

Conclusion

This compound is a versatile branched-chain alkane with a well-defined set of physical, chemical, and spectroscopic properties. Its branched structure results in a lower boiling point and different reactivity compared to its linear isomer, n-hexane. A thorough understanding of its properties, reactivity, and especially its significant safety hazards is essential for its proper handling and application in scientific research and industrial processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chem-casts.com [chem-casts.com]

- 4. This compound | Rupa Health [rupahealth.com]

- 5. This compound | 107-83-5 [chemicalbook.com]

- 6. This compound | Occupational Safety and Health Administration [osha.gov]

- 7. 2-甲基戊烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 this compound: isohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. echemi.com [echemi.com]

- 12. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]

- 13. 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yi.. [askfilo.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. wileyco.com [wileyco.com]

- 18. Exploring this compound's Use in Analytical Chemistry Procedures [eureka.patsnap.com]

An In-Depth Technical Guide to 2-Methylpentane: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methylpentane, a branched-chain alkane of significant interest in various scientific and industrial fields. From its fundamental nomenclature to its detailed physicochemical properties and diverse applications, this document serves as a technical resource for professionals requiring in-depth knowledge of this compound.

Chemical Identity: IUPAC Nomenclature and Synonyms

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous communication of chemical structures. For the compound with the molecular formula C6H14, featuring a five-carbon chain with a methyl group on the second carbon, the preferred IUPAC name is This compound .[1][2]

This name is derived following a logical set of rules designed to describe the molecule's structure. The process for naming this alkane is illustrated in the workflow below.

Caption: IUPAC Naming Workflow for this compound.

Beyond its systematic name, this compound is also known by several synonyms. The most common trivial name is isohexane .[1][3][4] This name is often used in industrial contexts. Other synonyms include:

A comprehensive list of identifiers is provided in the table below for reference.

| Identifier Type | Value |

| CAS Number | 107-83-5[1] |

| PubChem CID | 7892[1][3] |

| EC Number | 203-523-4[1] |

| UN Number | 1208[1][2] |

| InChI Key | AFABGHUZZDYHJO-UHFFFAOYSA-N[3] |

| SMILES | CCCC(C)C[1][3] |

Physicochemical Properties

This compound is a colorless and highly flammable liquid with a characteristic gasoline-like odor.[2][4][5] Its branched structure significantly influences its physical properties when compared to its straight-chain isomer, n-hexane.

Structural Isomerism and its Impact on Physical Properties

This compound is a structural isomer of hexane, meaning it shares the same molecular formula (C6H14) but has a different arrangement of atoms.[1] This difference in structure leads to variations in physical properties such as boiling point and melting point. The branching in this compound results in a more compact molecule, leading to weaker van der Waals forces between molecules compared to the linear n-hexane. This generally results in a lower boiling point.

| Property | This compound | n-Hexane |

| Boiling Point | 60-62 °C[1] | 69 °C |

| Melting Point | -154 °C[5][6] | -95 °C |

| Density | 0.653 g/mL at 25 °C[5][6] | 0.659 g/mL at 25 °C |

The lower melting point of this compound is a consequence of its irregular shape, which hinders efficient packing in the solid crystal lattice.[7]

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C6H14[1][5] |

| Molar Mass | 86.18 g/mol [1][2] |

| Appearance | Colorless liquid[1][2] |

| Odor | Gasoline-like[2][4] |

| Boiling Point | 60 to 62 °C[1] |

| Melting Point | -154 °C[5][6] |

| Density | 0.653 g/mL at 25 °C[5][6] |

| Vapor Pressure | 46.7 kPa (at 37.7 °C)[1] |

| Flash Point | -7 °C (19 °F)[1] |

| Autoignition Temperature | 306 °C (583 °F)[1] |

| Solubility in Water | Immiscible[3][5] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, acetone, and chloroform[3][5] |

| Refractive Index (nD) | 1.371[1] |

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in a variety of applications, from a solvent in industrial processes to a component in fuel formulations.

Solvent Applications

Due to its non-polar nature and ability to dissolve a wide range of organic compounds, this compound is widely used as a solvent.[5][7] Its applications in this area include:

-

Adhesives and Cements : It serves as a solvent in the formulation of various adhesives.[3][8][9]

-

Extraction : It is employed as a solvent for extracting vegetable oils.[3][5][8]

-

Cleaning Agents : Its solvent properties make it effective in degreasers and other cleaning agents.[4][10]

-

Paints and Coatings : It is used as a solvent in the manufacturing of paints and coatings.[9]

Fuel and Fuel Additive

This compound is a component of gasoline and other fuel blends.[4][7] Its branched structure gives it a higher octane rating compared to its linear isomer, n-hexane, making it more resistant to engine knocking.[7] This property improves engine efficiency and performance.[7] The research octane number (RON) for this compound is 75, and its motor octane number (MON) is 77.[1]

Organic Synthesis

In a laboratory setting, this compound is used as a raw material and intermediate in organic synthesis.[3][5][8] It can participate in various chemical reactions, including functionalization of aliphatic C-H bonds.[5]

Other Applications

Other notable applications of this compound include:

-

Aerosols : It is used as a component in aerosol products.[9][10]

-

Pharmaceuticals and Cosmetics : It finds application in the food, preservative, cosmetic, and pharmaceutical industries.[3][5][8]

Safety and Handling

This compound is a highly flammable liquid and vapor.[5][11] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area and away from ignition sources. It can cause skin and eye irritation, and inhalation of high concentrations of its vapor may lead to dizziness, headache, and other central nervous system effects.[12] As a volatile organic compound (VOC), its release into the atmosphere can contribute to the formation of ground-level ozone and photochemical smog.[7]

Conclusion

This compound, systematically named under IUPAC nomenclature, is a branched-chain alkane with a diverse range of applications driven by its specific physicochemical properties. Its role as a solvent, a component of high-octane fuels, and a reagent in organic synthesis underscores its importance in both industrial and research settings. A thorough understanding of its properties and safe handling procedures is essential for professionals working with this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99+% | Fisher Scientific [fishersci.ca]

- 4. This compound | Rupa Health [rupahealth.com]

- 5. This compound | 107-83-5 [chemicalbook.com]

- 6. 2-メチルペンタン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fiveable.me [fiveable.me]

- 8. Uses of this compound (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 9. univarsolutions.com [univarsolutions.com]

- 10. Applications of Isohexane in Our Daily Life - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methylpentane from 1-Bromopropane

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-methylpentane, a branched-chain alkane, commencing from the primary alkyl halide, 1-bromopropane. This document is intended for an audience of researchers, chemists, and professionals in drug development and fine chemical synthesis. We will explore two primary, field-proven synthetic strategies: a multi-step approach via a Grignard reagent intermediate and a more direct route utilizing the Corey-House synthesis. The guide delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers a comparative analysis of the two pathways to inform strategic synthetic planning. All procedural and mechanistic discussions are grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Challenge

The conversion of a linear C3 precursor, 1-bromopropane, into a branched C6 alkane, this compound, necessitates the formation of a new carbon-carbon bond and a rearrangement of the carbon skeleton. This task presents a classic problem in organic synthesis, requiring a strategic disconnection that can be practically executed in a laboratory setting. The target molecule, this compound, possesses an isobutyl group attached to an ethyl group. Our starting material, 1-bromopropane, provides a propyl unit. Therefore, the core challenge lies in coupling a propyl fragment with an isopropyl fragment or building the C6 skeleton through sequential additions.

This guide will meticulously detail two effective strategies to overcome this challenge:

-

Strategy A: The Grignard Reagent Pathway. A versatile, multi-step approach involving the formation of a tertiary alcohol intermediate.

-

Strategy B: The Corey-House Synthesis. An elegant and direct cross-coupling reaction for forging the target alkane.

Strategy A: Grignard Reagent Pathway

This synthetic route leverages the robust nucleophilicity of Grignard reagents to construct the required C6 carbon skeleton. The synthesis proceeds through three distinct stages: (I) Formation of a tertiary alcohol via Grignard reaction, (II) Dehydration of the alcohol to form a mixture of alkenes, and (III) Catalytic hydrogenation to yield the final saturated alkane.

Logical Workflow: Grignard Pathway

Caption: Workflow for the Grignard-based synthesis of this compound.

Stage I: Synthesis of 2-Methyl-2-pentanol via Grignard Reaction

The cornerstone of this stage is the reaction between propylmagnesium bromide and acetone. The Grignard reagent, prepared from 1-bromopropane and magnesium metal, acts as a potent propyl nucleophile, attacking the electrophilic carbonyl carbon of acetone.[1][2]

Mechanism Deep Dive: Grignard Reaction

The reaction begins with the formation of the Grignard reagent, where magnesium undergoes oxidative insertion into the carbon-bromine bond.[3] This reverses the polarity of the attached carbon atom, transforming it from an electrophilic center into a highly nucleophilic one (a carbanion equivalent). The subsequent nucleophilic attack on the ketone's carbonyl carbon, followed by acidic workup, yields the tertiary alcohol.[3][4]

Caption: Mechanism of propylmagnesium bromide addition to acetone.

Experimental Protocol: Stage I

-

Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[5] The setup should consist of a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 molar equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. A solution of 1-bromopropane (1.0 molar equivalent) in anhydrous diethyl ether is placed in the dropping funnel. Add a small portion of the bromide solution to initiate the reaction, which is indicated by bubbling and a grayish color. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, continue to stir for 30-60 minutes to ensure full consumption of the magnesium.

-

Reaction with Acetone: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous acetone (1.0 molar equivalent) in anhydrous diethyl ether dropwise from the funnel.[5] This reaction is exothermic; maintain the temperature below 10 °C.

-

Work-up and Isolation: After complete addition, allow the mixture to warm to room temperature and stir for 30 minutes. Quench the reaction by slowly pouring the mixture over ice, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to hydrolyze the magnesium alkoxide salt.[5] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude 2-methyl-2-pentanol.[6]

Stage II: Dehydration of 2-Methyl-2-pentanol

The tertiary alcohol is converted to a mixture of alkenes via an acid-catalyzed dehydration (elimination) reaction.

Mechanism Deep Dive: E1 Dehydration

This reaction proceeds via an E1 mechanism. The hydroxyl group is first protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (water). Loss of water generates a stable tertiary carbocation. A weak base (water or HSO₄⁻) then abstracts a proton from an adjacent carbon. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is the major product.[7]

Experimental Protocol: Stage II

-

Reaction Setup: Place the crude 2-methyl-2-pentanol into a round-bottom flask equipped for simple distillation. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Distillation: Gently heat the mixture. The lower-boiling point alkenes will distill as they are formed, driving the equilibrium toward the products.[8] Collect the distillate in a receiver cooled in an ice bath.

-

Work-up: Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash. Dry the organic layer over anhydrous calcium chloride (CaCl₂) and perform a final fractional distillation to separate the alkene mixture from any unreacted alcohol.

Stage III: Catalytic Hydrogenation of Alkenes

The final step involves the saturation of the carbon-carbon double bonds in the alkene mixture to produce this compound.

Mechanism Deep Dive: Heterogeneous Catalysis

This reaction involves the syn-addition of hydrogen across the double bond on the surface of a metal catalyst, such as palladium on carbon (Pd/C) or platinum (Pt).[9] Both 2-methyl-2-pentene and 2-methyl-1-pentene will be reduced to the same alkane product, this compound.[10][11]

Experimental Protocol: Stage III

-

Reaction Setup: Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate in a high-pressure reaction vessel (Parr hydrogenator).

-

Hydrogenation: Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas (typically 2-3 atm).

-

Reaction and Work-up: Stir the mixture vigorously at room temperature until hydrogen uptake ceases. Monitor the reaction by gas chromatography (GC). Once complete, carefully vent the hydrogen and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[11] Remove the solvent by distillation to yield the final product, this compound. Further purification can be achieved by fractional distillation if required.

Strategy B: Corey-House Synthesis

The Corey-House synthesis provides a more direct and often higher-yielding route for coupling two different alkyl groups.[12] This pathway involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[13][14] To form this compound, we must couple a propyl group with an isopropyl group. For optimal yield, the reaction should involve a primary alkyl halide reacting with the Gilman reagent.[15] Therefore, the most effective approach is the reaction of lithium diisopropylcuprate with 1-bromopropane.

Logical Workflow: Corey-House Pathway

Caption: Workflow for the Corey-House synthesis of this compound.

Mechanism Deep Dive: Corey-House Reaction

The synthesis begins with the preparation of the Gilman reagent. First, 2-bromopropane is converted to isopropyllithium using lithium metal.[16] This organolithium species is then treated with copper(I) iodide to form the lithium diisopropylcuprate.[14] The Gilman reagent then reacts with 1-bromopropane. The proposed mechanism involves an oxidative addition of the alkyl halide to the copper(I) center to form a transient copper(III) intermediate, which then undergoes reductive elimination to form the new carbon-carbon bond and regenerate a copper(I) species.[17]

Experimental Protocol

-

Apparatus Setup: As with the Grignard synthesis, strict anhydrous and anaerobic conditions are paramount. Use flame- or oven-dried glassware assembled under a dry nitrogen or argon atmosphere.

-

Gilman Reagent Preparation:

-

In a three-necked flask, prepare isopropyllithium by adding 2-bromopropane (2.0 molar equivalents) dropwise to a suspension of lithium metal (4.0 molar equivalents) in anhydrous diethyl ether at -10 °C.

-

In a separate flask, create a suspension of copper(I) iodide (CuI, 1.0 molar equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

-

Slowly transfer the prepared isopropyllithium solution via cannula into the CuI suspension at -78 °C. Allow the mixture to warm slightly to form a clear, colorless, or slightly yellow solution of lithium diisopropylcuprate.[16]

-

-

Coupling Reaction: Cool the Gilman reagent solution back to -78 °C. Add 1-bromopropane (1.0 molar equivalent) dropwise.[12] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

-

Work-up and Isolation: Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.[17] This will decompose any remaining organometallic reagents and dissolve the copper salts. Separate the organic layer, extract the aqueous layer with ether, combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter, and carefully remove the ether by distillation. The resulting crude product, this compound, can be purified by fractional distillation.

Data and Reagent Summary

| Strategy | Step | Starting Material(s) | Key Reagent(s) | Solvent | Typical Temp. | Product |

| A: Grignard | 1 | 1-Bromopropane, Acetone | Mg, I₂ (cat.) | Diethyl Ether | 0 to 35 °C | 2-Methyl-2-pentanol |

| 2 | 2-Methyl-2-pentanol | H₂SO₄ (cat.) | None (Neat) | >100 °C (Distill) | 2-Methyl-2-pentene | |

| 3 | Alkene Mixture | H₂, 10% Pd/C | Ethanol | Room Temp. | This compound | |

| B: Corey-House | 1 | 2-Bromopropane | Li, CuI | Diethyl Ether | -78 to 0 °C | Lithium Diisopropylcuprate |

| 2 | Gilman Reagent, 1-Bromopropane | - | Diethyl Ether | -78 to RT | This compound |

Comparative Analysis and Conclusion

Both strategies represent viable pathways for the synthesis of this compound from 1-bromopropane. The choice between them depends on laboratory capabilities, desired purity, and overall synthetic goals.

-

Grignard Reagent Pathway:

-

Pros: Utilizes common and well-understood reactions. Grignard reagents are generally easier and safer to prepare and handle than organolithium reagents.

-

Cons: It is a longer, three-stage process, which can lead to a lower overall yield due to material loss at each step. The dehydration step is governed by Zaitsev's rule and produces a mixture of products that must be carried forward.[7]

-

-

Corey-House Synthesis:

-

Pros: It is a more direct, two-step (in-situ) synthesis, often resulting in higher overall yields. It is a powerful method for forming specific C-C bonds.[15]

-

Cons: Requires the use of organolithium reagents, which are more pyrophoric and require more stringent handling techniques than Grignard reagents. Copper(I) iodide must be pure, and copper byproducts must be carefully removed during work-up.

-

References

- 1. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 2. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. odinity.com [odinity.com]

- 7. homework.study.com [homework.study.com]

- 8. brainly.com [brainly.com]

- 9. m.youtube.com [m.youtube.com]

- 10. brainly.com [brainly.com]

- 11. homework.study.com [homework.study.com]

- 12. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Corey-House_synthesis [chemeurope.com]

- 15. byjus.com [byjus.com]

- 16. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 17. chem.libretexts.org [chem.libretexts.org]

spectroscopic data of 2-methylpentane (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylpentane

This guide provides a comprehensive analysis of the spectroscopic data of this compound (isohexane), a branched-chain alkane with the chemical formula C₆H₁₄.[1][2][3][4] As a common component in commercial hexanes and a fundamental structure in organic chemistry, a thorough understanding of its spectroscopic signature is crucial for researchers, scientists, and professionals in drug development and chemical analysis. This document offers field-proven insights into the interpretation of its Mass, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, grounded in authoritative data and established experimental protocols.